[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
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Overview
Description
“[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . These compounds are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The empirical formula of a similar compound is reported as C8H6N2O2 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various methods. For instance, a series of compounds were designed using fragment-based drug design (FBDD) efforts and synthesized . The synthesized compounds underwent thorough characterization using 1H NMR, 13C NMR, HRMS, and mass spectrum analyses . Another method involved the substitution of bromine-containing 1,3,4-oxadiazoles to introduce the bis(carboxymethyl)amino group .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of these heteroatoms makes nitrogen a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, a series of compounds were meticulously designed and synthesized . The synthesized compounds underwent thorough characterization using 1H NMR, 13C NMR, HRMS, and mass spectrum analyses .Scientific Research Applications
New Synthetic Routes and Chemical Reactivity
A study by Bohle and Perepichka (2009) elaborates on a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole derivatives, showcasing the chemical reactivity and potential for generating new compounds with [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol structural motifs. This research highlights the conditions for separation, purification, and the reactivity of these new 1,2,3-oxadiazole derivatives, demonstrating their pronounced acid/base stability and theoretical calculations supporting their structure and tautomerism (Bohle & Perepichka, 2009).
Antibacterial Properties
Kakanejadifard et al. (2013) synthesized Schiff base compounds from 3,4-diamino-1,2,5-oxadiazole and investigated their structural characterizations and antibacterial properties. This study showcases the potential biomedical applications of this compound derivatives, particularly their active antibacterial activities against Staphylococcus aureus and Bacillus cereus, suggesting a promising avenue for developing new antibacterial agents (Kakanejadifard et al., 2013).
Chemical Synthesis and Energy Technologies
Sarki et al. (2021) report on the utilization of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, illustrating the versatility of methanol-based reactions in organic synthesis and potential implications for this compound chemistry. This highlights the method's efficiency and its application in synthesizing pharmaceutical agents, emphasizing the synthetic and application-oriented significance of such compounds (Sarki et al., 2021).
Material Science and Liquid-Crystalline Materials
Wolarz et al. (2007) explore the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials, determining their electronic absorption and fluorescence spectra. This investigation into the optoelectronic properties of this compound derivatives underlines their potential applications in OLEDs and liquid-crystalline displays, showcasing the intersection of organic chemistry and materials science (Wolarz et al., 2007).
Supramolecular Chemistry
Research by Sharma et al. (2019) delves into the crystal packing of 1,2,4-oxadiazole derivatives, examining the role of non-covalent interactions in their supramolecular architectures. This study provides insights into the structural and electronic considerations relevant to this compound chemistry, emphasizing the significance of these interactions in the development of new materials and molecular devices (Sharma et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their biological effects.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect several biochemical pathways due to their interaction with various enzymes and proteins . The downstream effects of these interactions can include changes in cell proliferation, apoptosis, and other cellular processes.
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Biochemical Analysis
Biochemical Properties
They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence their interactions with other biomolecules.
Cellular Effects
The cellular effects of [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol are currently unknown. Other 1,2,4-oxadiazole derivatives have shown significant cellular effects. For instance, some 1,2,4-oxadiazole derivatives have shown potent cytotoxicity against various human cancer cell lines . They have also demonstrated significant inhibitory effects against the epidermal growth factor receptor (EGFR) enzyme, which plays a critical role in governing the cell cycle .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Other 1,2,4-oxadiazole derivatives have been found to exert their effects at the molecular level through various mechanisms. For example, some 1,2,4-oxadiazole derivatives have shown robust inhibitory effects against the EGFR wild-type enzyme . This suggests that this compound might also interact with certain enzymes or receptors at the molecular level.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-4,6,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHTXPUCNPOZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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